molecular formula C19H20N2O2 B14466668 9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- CAS No. 68227-28-1

9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)-

Katalognummer: B14466668
CAS-Nummer: 68227-28-1
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: KWKQLGSQUUYRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of butylamino and methylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.

    Substitution: The amino groups are then selectively substituted with butylamine and methylamine under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted anthracenedione derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.

    1,4-Diaminoanthraquinone: A related compound with similar chemical properties.

    1-Amino-4-hydroxyanthraquinone: Another derivative with distinct applications.

Uniqueness

9,10-Anthracenedione, 1-(butylamino)-4-(methylamino)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of butylamino and methylamino groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

68227-28-1

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-(butylamino)-4-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C19H20N2O2/c1-3-4-11-21-15-10-9-14(20-2)16-17(15)19(23)13-8-6-5-7-12(13)18(16)22/h5-10,20-21H,3-4,11H2,1-2H3

InChI-Schlüssel

KWKQLGSQUUYRDV-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.